molecular formula C13H10N2 B1270057 2'-Amino-biphenyl-4-carbonitrile CAS No. 75898-35-0

2'-Amino-biphenyl-4-carbonitrile

Cat. No. B1270057
CAS RN: 75898-35-0
M. Wt: 194.23 g/mol
InChI Key: HOKIEIHVZCGCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2'-Amino-biphenyl-4-carbonitrile derivatives involves various chemical strategies to achieve desired structural features. For instance, novel targets of 2-aminothiophene derivatives were synthesized using Gewald methodology, demonstrating the compound's foundation in creating biologically active scaffolds (Khalifa & Algothami, 2020).

Molecular Structure Analysis

The molecular structure of 2'-Amino-biphenyl-4-carbonitrile derivatives is analyzed using various spectroscopic and crystallographic techniques. For example, X-ray crystallography revealed the crystal structure of related compounds, providing insights into their conformation and stability (Kour et al., 2014).

Chemical Reactions and Properties

These compounds engage in a range of chemical reactions, highlighting their reactivity and potential for further modification. The electrocatalytic multicomponent assembling of derivatives demonstrates an efficient approach to synthesizing 2-Amino-5-oxo-4,5-dihydropyrano(3,2-c)chromene-3-carbonitrile derivatives, showcasing the chemical versatility of the core structure (Vafajoo et al., 2014).

Scientific Research Applications

  • Synthesis and Pharmacological Properties of Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives

    • Application Summary : These compounds are important heterocyclic compounds with a wide range of interesting biological activities . They have huge potential in drug discovery .
    • Methods of Application : The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .
    • Results : The compounds have shown potential pharmacological properties .
  • The Applicability of 2-Amino-4,6-Diphenyl-Pyridine-3-Carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes

    • Application Summary : These derivatives are used as fluorescent molecular sensors for monitoring photopolymerization processes of different monomers .
    • Methods of Application : The derivatives are used in the Fluorescence Probe Technique (FPT) for monitoring the photopolymerization processes .
    • Results : The new derivatives are characterized by much higher sensitivity than the commercially available probes . They also accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators .
  • Synthesis of Polysubstituted 2-Amino-4H-Pyran-3-Carbonitrile Derivatives

    • Application Summary : These compounds are key intermediates for subsequent transformations . They have received increasing attention due to their interesting potential pharmacological properties .
    • Methods of Application : The most useful method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .
    • Results : The compounds have shown potential in drug discovery .
  • Monitoring Photopolymerization Processes with 2-Amino-4,6-Diphenyl-Pyridine-3-Carbonitrile Sensors

    • Application Summary : These derivatives are used as fluorescent sensors for monitoring the free-radical, thiol-ene and cationic polymerization progress . They also serve as long-wavelength co-initiators for diphenyliodonium salts initiators .
    • Methods of Application : The derivatives are used in the Fluorescence Probe Technique (FPT) for monitoring the photopolymerization processes .
    • Results : The new derivatives are characterized by much higher sensitivity than the commercially available probes . They also accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators .
  • Green and Mechanochemical One-Pot Multicomponent Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

    • Application Summary : This research presents an ecofriendly grinding technology for the synthesis of 2-amino-4H-benzo[b]pyrans using amine-functionalized silica magnetic nanoparticles . These compounds have potential applications in drug discovery .
    • Methods of Application : The synthesis is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
    • Results : The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
  • Synthesis of 2-amino-4,8-dihydropyrano [3,2- b ]pyran-3-carbonitriles in PEG-400 and glycerol

    • Application Summary : This research presents a facile and efficient one-pot procedure for the synthesis of 2-amino-4,8-dihydropyrano [3,2- b ]pyran-3-carbonitriles . These compounds have potential applications in drug discovery .
    • Methods of Application : The synthesis is achieved by a one-pot multicomponent reaction of aldehydes or isatin with malononitrile and β-ketoesters .
    • Results : The developed method provides better yield as compared with multistep synthesis .

Safety And Hazards

The safety data sheet for “2’-Amino-biphenyl-4-carbonitrile” suggests that it should be used for research and development purposes only, and not for medicinal or household use . Users are advised against certain uses, but specific hazards are not listed .

Future Directions

The future directions for “2’-Amino-biphenyl-4-carbonitrile” are not clear from the available information. As a chemical used for research and development , it could potentially be used in a variety of applications, depending on the results of future research.

properties

IUPAC Name

4-(2-aminophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKIEIHVZCGCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362756
Record name 2'-amino-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Amino-biphenyl-4-carbonitrile

CAS RN

75898-35-0
Record name 2′-Amino[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75898-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-amino-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75898-35-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.